molecular formula C23H24Br3N3O3 B1247978 Maedamine A

Maedamine A

Cat. No. B1247978
M. Wt: 630.2 g/mol
InChI Key: LELRYAYWJCSVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maedamine A is a natural product found in Suberea with data available.

Scientific Research Applications

1. Inhibitory Effect on Chymotrypsin

Maedamine A, a novel depsipeptide isolated from a cyanobacterial assemblage of Lyngbya sp., has been identified as a selective inhibitor of chymotrypsin. This compound does not inhibit other proteases like elastase and trypsin. Its selective inhibition of chymotrypsin makes it a compound of interest in the study of protease regulation and potential therapeutic applications in conditions where chymotrypsin activity is implicated (Iwasaki et al., 2014).

2. Anti-Cancer Activity

Maedamine A also demonstrates potent anti-cancer properties. It has been found to strongly inhibit the growth of HeLa cells and HL60 cells. This suggests its potential utility in cancer research, particularly in exploring new avenues for the treatment of cancers that respond to chymotrypsin inhibition (Iwasaki et al., 2014).

3. Contribution to Novel Methodologies

While specific studies on Maedamine A are limited, its extraction and analysis often contribute to the development of novel methodologies in natural product chemistry. Techniques such as Microwave Assisted Extraction (MAE) have been improved and refined through the extraction of compounds like Maedamine A, enhancing the efficiency and efficacy of natural product extraction in scientific research (Chan et al., 2011).

properties

Product Name

Maedamine A

Molecular Formula

C23H24Br3N3O3

Molecular Weight

630.2 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methyl]-5-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]-1H-pyrazin-2-one

InChI

InChI=1S/C23H24Br3N3O3/c1-29(2)7-4-8-32-22-17(25)11-15(12-18(22)26)20-13-27-23(30)19(28-20)10-14-5-6-21(31-3)16(24)9-14/h5-6,9,11-13H,4,7-8,10H2,1-3H3,(H,27,30)

InChI Key

LELRYAYWJCSVAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)C2=CNC(=O)C(=N2)CC3=CC(=C(C=C3)OC)Br)Br

synonyms

ma'edamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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